molecular formula C14H9ClN2O B2931360 2-Chloro-3-phenoxyquinoxaline CAS No. 78593-35-8

2-Chloro-3-phenoxyquinoxaline

Cat. No.: B2931360
CAS No.: 78593-35-8
M. Wt: 256.69
InChI Key: VEDPYJFYMBLLBM-UHFFFAOYSA-N
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Description

2-Chloro-3-phenoxyquinoxaline is a heterocyclic compound that belongs to the quinoxaline family. Quinoxalines are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The structure of this compound consists of a quinoxaline core with a chlorine atom at the second position and a phenoxy group at the third position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3-phenoxyquinoxaline typically involves the reaction of 2-chloroquinoxaline with phenol under specific conditions. One common method is the Suzuki-Miyaura coupling reaction, which uses palladium as a catalyst and boron reagents to facilitate the formation of the carbon-carbon bond between the quinoxaline and phenoxy groups . This reaction is known for its mild conditions and high efficiency.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow chemistry or batch reactors. The choice of method depends on factors such as cost, yield, and environmental impact. Green chemistry approaches are often preferred to minimize waste and reduce the use of hazardous reagents .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-phenoxyquinoxaline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield 2-amino-3-phenoxyquinoxaline derivatives, while oxidation reactions can produce quinoxaline N-oxides .

Mechanism of Action

The mechanism of action of 2-Chloro-3-phenoxyquinoxaline involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit certain enzymes and disrupt cellular processes in microorganisms, leading to their death . The exact molecular targets and pathways can vary depending on the specific application and the organism being studied.

Comparison with Similar Compounds

2-Chloro-3-phenoxyquinoxaline can be compared with other quinoxaline derivatives, such as:

Uniqueness

The presence of both the chlorine atom and the phenoxy group in this compound gives it unique chemical properties and biological activities compared to other quinoxaline derivatives .

Conclusion

This compound is a versatile compound with significant potential in various fields of scientific research. Its unique structure allows it to undergo a variety of chemical reactions, making it a valuable building block for synthesizing more complex molecules. Its applications in chemistry, biology, medicine, and industry highlight its importance and potential for future research and development.

Properties

IUPAC Name

2-chloro-3-phenoxyquinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClN2O/c15-13-14(18-10-6-2-1-3-7-10)17-12-9-5-4-8-11(12)16-13/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEDPYJFYMBLLBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=NC3=CC=CC=C3N=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of phenol (564 mg, 6 mmol) in THF (5 ml) was added to a suspension of sodium hydride (60% in mineral oil, 240 mg, 6 mmol) in THF (10 ml). After 10 min 2,3-dichloroquinoxaline (995 mg, 5 mmol) was added. The mixture was stirred for 3 days. The solvent was removed in vacuo, the residue was dissolved in EtOAc, washed with NaOH (1M), dried (Na2SO4) and evaporated in vacuo to give a yellow solid. Recrystallisation from diisopropylether gave the title compound as off-white needles: δH (DMSO d6) 8.01-7.98 (1H, m), 7.77-7.67 (3H, m), 7.53-7.48 (2H, m), 7.37-7.30 (3H, m); m/z (EI+, 70V) 257.
Quantity
564 mg
Type
reactant
Reaction Step One
Quantity
240 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
995 mg
Type
reactant
Reaction Step Two

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